molecular formula C9H8ClN3O B14859611 N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide

N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide

Cat. No.: B14859611
M. Wt: 209.63 g/mol
InChI Key: AAOODGPCKUPVAQ-UHFFFAOYSA-N
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Description

N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide: is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a chloromethyl group, a cyano group, and an acetamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide is used as a precursor in the synthesis of various heterocyclic compounds.

Biology and Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The presence of the cyano and chloromethyl groups enhances its biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable heterocyclic structures makes it useful in the production of pesticides and other bioactive compounds .

Comparison with Similar Compounds

    N-(2-Pyridyl)acetamide: Similar in structure but lacks the chloromethyl and cyano groups.

    N-(4-Cyanopyridin-2-yl)acetamide: Similar but lacks the chloromethyl group.

    N-(6-Chloropyridin-2-yl)acetamide: Similar but lacks the cyano group.

Uniqueness: N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide is unique due to the presence of both the chloromethyl and cyano groups, which enhance its reactivity and biological activity.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

N-[6-(chloromethyl)-4-cyanopyridin-2-yl]acetamide

InChI

InChI=1S/C9H8ClN3O/c1-6(14)12-9-3-7(5-11)2-8(4-10)13-9/h2-3H,4H2,1H3,(H,12,13,14)

InChI Key

AAOODGPCKUPVAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)CCl)C#N

Origin of Product

United States

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